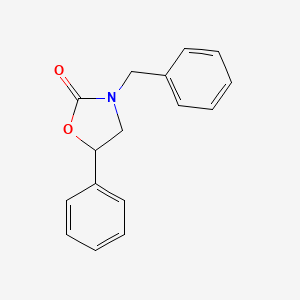
2-Oxazolidinone, 5-phenyl-3-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxazolidinone, 5-phenyl-3-(phenylmethyl)- is a chemical compound with the molecular formula C16H15NO2 and a molecular weight of 253.3 g/mol . This compound is part of the oxazolidinone class, which is known for its applications in various fields, including synthetic organic chemistry and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 5-phenyl-3-(phenylmethyl)- typically involves the reaction of an appropriate amine with a carbonyl compound under controlled conditions. One common method involves the use of N-lithio-N-aryl carbamates generated by the deprotonation of aryl carbamates with n-butyllithium at low temperatures (around -78°C) . This reaction leads to the formation of the oxazolidinone ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxazolidinone, 5-phenyl-3-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens and other nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Applications De Recherche Scientifique
2-Oxazolidinone, 5-phenyl-3-(phenylmethyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Oxazolidinone, 5-phenyl-3-(phenylmethyl)- involves its interaction with specific molecular targets. For example, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex . This mechanism is crucial for their antibacterial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: An oxazolidinone with potent antibacterial activity.
Tedizolid: Another oxazolidinone with similar antibacterial properties.
Uniqueness
Its ability to act as a chiral auxiliary and its potential antibacterial properties make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
117416-53-2 |
|---|---|
Formule moléculaire |
C16H15NO2 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
3-benzyl-5-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H15NO2/c18-16-17(11-13-7-3-1-4-8-13)12-15(19-16)14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
Clé InChI |
SHDKATCRAATSMO-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=O)N1CC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[[(Z)-1-hydroxy-3-oxo-1-phenylbut-1-en-2-yl]diazenyl]phenyl]arsonic acid](/img/structure/B14299736.png)
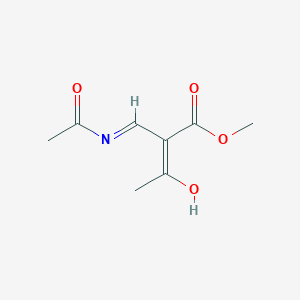
![3-[Bis(2-methylpropyl)amino]propanenitrile](/img/structure/B14299750.png)
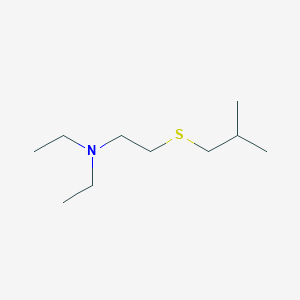

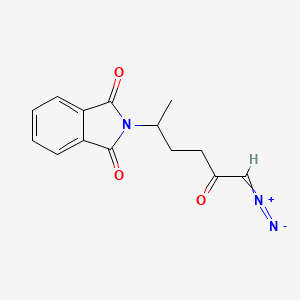
![3,4-Dimethyl-2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14299775.png)
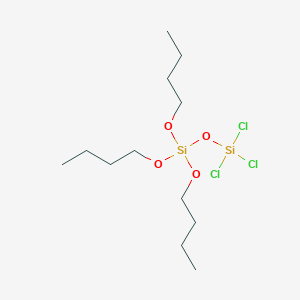
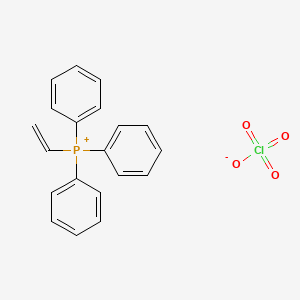

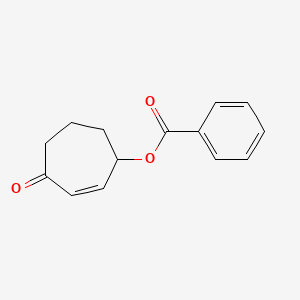
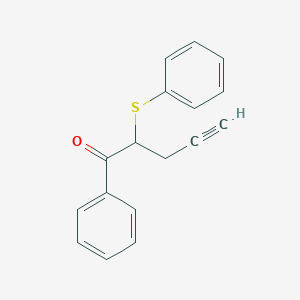
![1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene](/img/structure/B14299814.png)

